Cas no 296881-86-2 (4-(4-chlorobenzoyl)-1-2-(diethylamino)ethyl-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one)

4-(4-Chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a structurally complex pyrrolone derivative with potential pharmacological applications. The compound features a chlorobenzoyl group at the 4-position and a fluorophenyl substituent at the 5-position, contributing to its unique electronic and steric properties. The presence of a diethylaminoethyl moiety enhances its solubility and bioavailability, while the 3-hydroxy group offers a reactive site for further modifications. This molecule exhibits a balanced lipophilicity due to its aromatic and polar functional groups, making it suitable for drug discovery research. Its pyrrolone core provides a rigid framework that may interact with biological targets, particularly in neurological or inflammatory pathways. The compound's synthetic versatility allows for derivatization, enabling structure-activity relationship studies.
4-(4-chlorobenzoyl)-1-2-(diethylamino)ethyl-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one structure
296881-86-2 structure
Product Name:4-(4-chlorobenzoyl)-1-2-(diethylamino)ethyl-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
CAS No:296881-86-2
MF:C23H24ClFN2O3
MW:430.899668693542
CID:6057024
PubChem ID:5291351
Update Time:2025-07-02

4-(4-chlorobenzoyl)-1-2-(diethylamino)ethyl-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(4-chlorobenzoyl)-1-2-(diethylamino)ethyl-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
    • 4-(4-chlorobenzoyl)-1-(2-(diethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
    • 2H-Pyrrol-2-one, 4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-
    • (4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione
    • 4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
    • F0908-4709
    • 296881-86-2
    • AKOS005614668
    • ChemDiv1_021768
    • EU-0071802
    • Oprea1_103761
    • 4-(4-chlorobenzoyl)-1-(2-(diethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
    • Inchi: 1S/C23H24ClFN2O3/c1-3-26(4-2)13-14-27-20(15-7-11-18(25)12-8-15)19(22(29)23(27)30)21(28)16-5-9-17(24)10-6-16/h5-12,20,29H,3-4,13-14H2,1-2H3
    • InChI Key: XETXDEDQPRBKSM-UHFFFAOYSA-N
    • SMILES: N1(CCN(CC)CC)C(C2=CC=C(F)C=C2)C(C(=O)C2=CC=C(Cl)C=C2)=C(O)C1=O

Computed Properties

  • Exact Mass: 430.1459485g/mol
  • Monoisotopic Mass: 430.1459485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 651
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 60.8Ų

4-(4-chlorobenzoyl)-1-2-(diethylamino)ethyl-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one Pricemore >>

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4-(4-chlorobenzoyl)-1-2-(diethylamino)ethyl-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one Related Literature

Additional information on 4-(4-chlorobenzoyl)-1-2-(diethylamino)ethyl-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Comprehensive Overview of 4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one (CAS No. 296881-86-2)

The compound 4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one (CAS No. 296881-86-2) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a pyrrol-2-one core substituted with chlorobenzoyl, fluorophenyl, and diethylaminoethyl groups, makes it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in modulating enzyme activity and receptor interactions, particularly in the context of inflammatory and neurological disorders.

One of the key reasons for the growing attention toward this compound is its structural similarity to known bioactive molecules. The presence of both 4-chlorobenzoyl and 4-fluorophenyl moieties suggests potential interactions with aromatic binding sites in proteins, a feature often leveraged in the design of kinase inhibitors and GPCR modulators. Additionally, the diethylaminoethyl side chain may enhance solubility and bioavailability, addressing a common challenge in drug formulation. These attributes align with current trends in precision medicine, where researchers seek compounds with tailored pharmacokinetic profiles.

In the realm of synthetic chemistry, CAS No. 296881-86-2 represents a challenging yet rewarding target for multi-step organic synthesis. The 3-hydroxy-2,5-dihydro-1H-pyrrol-2-one scaffold is particularly noteworthy, as it is a privileged structure in medicinal chemistry. Recent advancements in catalytic asymmetric synthesis have opened new avenues for producing enantiomerically pure forms of this compound, which could be critical for its biological activity. This aligns with the broader industry focus on chiral drugs, which now account for over 50% of newly approved pharmaceuticals.

From an analytical perspective, the compound's UV/Vis absorption characteristics—attributed to its conjugated pyrrol-2-one system—make it suitable for spectroscopic studies. Researchers investigating fluorescence-based assays or photophysical properties often inquire about such features. Moreover, the 4-fluorophenyl group introduces a 19F NMR handle, enabling sophisticated nuclear magnetic resonance studies that are gaining popularity in fragment-based drug discovery.

The stability profile of 4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one under various pH conditions is another area of practical importance. Preliminary studies suggest that the 3-hydroxy group may participate in intramolecular hydrogen bonding, potentially enhancing stability—a property highly sought after in the development of long-acting formulations. This resonates with current pharmaceutical industry priorities to extend drug half-lives and reduce dosing frequency.

In computational chemistry and molecular modeling, this compound serves as an interesting case study due to its conformational flexibility around the diethylaminoethyl linker. Virtual screening libraries increasingly incorporate such flexible molecules to better mimic the dynamic nature of protein-ligand interactions. The rise of AI-driven drug discovery platforms has further amplified interest in structurally complex molecules like CAS No. 296881-86-2, as they provide rich datasets for machine learning algorithms.

Environmental and green chemistry considerations are also relevant when discussing this compound. The presence of both chloro and fluoro substituents prompts questions about biodegradation pathways. Modern pharmaceutical development emphasizes the design of compounds with reduced environmental persistence, making the study of such structural elements crucial for sustainable chemistry initiatives.

For researchers sourcing this material, understanding its storage requirements is essential. While not classified as hazardous under standard protocols, the 3-hydroxy-2,5-dihydro-1H-pyrrol-2-one moiety suggests sensitivity to oxidative conditions. This practical consideration is frequently searched in relation to similar heterocyclic compounds, reflecting the growing emphasis on proper compound management in research laboratories.

The patent landscape surrounding 4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one reveals interesting intellectual property considerations. While the base compound may be described in earlier publications, novel derivatives and specific therapeutic applications continue to emerge. This aligns with the pharmaceutical industry's strategy of incremental innovation through structural modification—a topic of intense discussion in recent medicinal chemistry forums.

From a regulatory standpoint, the compound's status as a non-controlled substance facilitates its use in basic research. However, researchers should remain aware of evolving guidelines concerning diethylamino-containing compounds, as regulatory bodies worldwide are increasingly scrutinizing amine-containing substances. This precautionary approach reflects broader trends in research chemical oversight.

In conclusion, CAS No. 296881-86-2 represents a multifaceted research chemical with diverse applications spanning drug discovery, analytical chemistry, and materials science. Its structural complexity offers numerous handles for chemical modification, while its physicochemical properties present interesting challenges and opportunities for formulation scientists. As the scientific community continues to explore the potential of pyrrol-2-one derivatives, this compound will likely remain a valuable tool for advancing our understanding of structure-activity relationships in medicinal chemistry.

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